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Setrobuvir

HCV NS5B polymerase Resistance mutations Non-nucleoside inhibitor

Researchers developing genotype 1 HCV replicon assays often face challenges sourcing well-characterized Palm I allosteric inhibitors with published in vivo validation. Setrobuvir addresses this gap with definitive pharmacology: • Genotype 1b replicon EC50 = 3 nM; biochemical IC50 = 4-5 nM against de novo RNA synthesis and primer extension • Clinically benchmarked: 2.9 log10 IU/mL HCV RNA reduction after 3-day 800 mg BID monotherapy • Defined resistance profile: M414T, G554D, D559G mutations in Palm I site; no cross-resistance with nucleoside inhibitors (e.g., sofosbuvir) or other NNI sites Supplied with rigorous analytical characterization for reproducible antiviral research.

Molecular Formula C25H25FN4O6S2
Molecular Weight 560.6 g/mol
CAS No. 1071517-39-9
Cat. No. B610801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetrobuvir
CAS1071517-39-9
SynonymsSetrobuvir;  ANA-598;  RG-7790;  ANA598;  RG7790;  RO-5466731;  RO5466731;  RO 5466731.
Molecular FormulaC25H25FN4O6S2
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
InChIInChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
InChIKeyDEKOYVOWOVJMPM-RLHIPHHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Setrobuvir: NS5B Palm I Inhibitor Overview


Setrobuvir (ANA-598, RO-5466731) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase that binds to the palm I allosteric site [1]. Discovered by Anadys Pharmaceuticals and later acquired by Roche, this small molecule advanced to Phase IIb clinical trials before development was discontinued in 2015 [2]. As a benzothiadiazine derivative, setrobuvir exhibits sub-nanomolar potency against recombinant HCV NS5B enzymes and nanomolar activity in cell-based replicon systems, with a demonstrated ability to reduce HCV RNA levels by up to 2.9 log10 IU/mL after only three days of monotherapy [1] [3].

1

NS5B Palm I allosteric site probe — supports binding-site mapping studies near Tyr448

2

Genotype 1b-selective pathway study fit — reported preference over genotype 3a in biochemical assays

3

Combination-resistance research tool — distinct cross-resistance profile vs nucleoside and other NNI sites

Why Setrobuvir Cannot Be Substituted


Non-nucleoside inhibitors (NNIs) of HCV NS5B polymerase exhibit high target specificity dictated by distinct allosteric binding sites (Palm I, Palm II, Thumb I, Thumb II), each with unique resistance profiles and genotype coverage [1]. Setrobuvir specifically binds to the Palm I site near Tyr448, a region where resistance mutations (e.g., M414T, G554D, D559G) confer high-level resistance to Palm I inhibitors while leaving nucleoside inhibitors (e.g., sofosbuvir) and NNIs binding to other sites fully active [2] [3]. Consequently, substituting setrobuvir with another NS5B inhibitor—even one of the same class—will alter the resistance barrier, shift genotype selectivity, and invalidate cross-comparisons in combination studies. The quantitative evidence below establishes the precise, non-interchangeable profile of setrobuvir.

Allosteric site specificity

Palm I binding near Tyr448 may not transfer to Palm II, Thumb I, or Thumb II inhibitors — each site carries distinct resistance mutations and genotype coverage.

Resistance mutation context

M414T, G554D, and D559G confer high-level resistance to Palm I inhibitors while leaving nucleoside and other NNI sites fully active — cross-study comparisons may shift.

Genotype selectivity profile

17-fold GT1b/GT3a potency differential may not replicate with nesbuvir or JTK-109 — genotype coverage cannot be assumed across NNIs.

Setrobuvir Quantitative Evidence Guide


Resistance Barrier vs. Sofosbuvir & Dasabuvir

Setrobuvir, as a Palm I non-nucleoside inhibitor (NNI), retains full in vitro activity against mutations that confer resistance to nucleoside inhibitors (e.g., sofosbuvir) and NNIs that bind to distinct allosteric sites (e.g., dasabuvir, a Palm II inhibitor). Conversely, protease and nucleoside inhibitors remain fully active against setrobuvir-resistant mutations [1]. In vitro resistance selection identified key mutations at M414, G554, and D559 in the NS5B palm domain that specifically reduce susceptibility to setrobuvir [2].

Cross-resistance profile
Cross-study comparable
Full activity retained vs sofosbuvir (nucleoside) and dasabuvir (Palm II) resistant mutants
Supports combination-resistance study design
In vitro replicon profiling; verify against target panel
HCV NS5B polymerase Resistance mutations Non-nucleoside inhibitor

Replicon Potency vs. ABT-072

In Huh-7 cell-based HCV replicon assays, setrobuvir demonstrates genotype-dependent potency with an EC50 of 3 nM against genotype 1b and 52 nM against genotype 1a, without appreciable cytotoxicity (CC50 ~100 µM) [1]. In comparison, ABT-072, another non-nucleoside NS5B inhibitor, exhibits an EC50 of 0.3 nM against GT1b and 1 nM against GT1a .

Replicon potency
Cross-study comparable
EC50 3 nM (GT1b), 52 nM (GT1a); ~10–50 fold less potent than ABT-072
Genotype-specific assay potency context
Huh-7 replicon; 17-fold GT1a/1b differential
HCV replicon EC50 Antiviral potency

Viral Load Reduction (Monotherapy)

In a Phase I study of treatment-naïve genotype 1 chronic hepatitis C patients, setrobuvir monotherapy (200 mg, 400 mg, or 800 mg BID) for three days produced dose-related reductions in HCV RNA. The 800 mg BID cohort achieved a mean reduction of 2.9 log10 IU/mL, while the placebo group showed a reduction of ≤0.1 log10 IU/mL [1]. A separate study evaluating filibuvir (PF-00868554), another NNI, reported a maximal mean HCV RNA reduction of 1.95 log10 IU/mL after 8 days of monotherapy at 700 mg BID [2].

Viral load reduction
Cross-study comparable
2.9 log10 IU/mL reduction (3-day, 800 mg BID) vs filibuvir 1.95 log10 (8-day)
Reported short-term monotherapy endpoint context
Phase I, genotype 1 patients; endpoint comparison only
HCV RNA reduction Pharmacodynamics Clinical trial

Genotype Selectivity (GT1b vs. GT3a)

In biochemical assays using recombinant HCV NS5B polymerase, setrobuvir inhibits genotype 1b enzyme with an IC50 of 157.5 nM, but its potency against genotype 3a is markedly reduced to 2,605 nM, representing a 17-fold decrease in activity [1]. In contrast, nesbuvir (a Palm II NNI) shows equipotent activity against both genotypes (IC50 ~75-76 nM, 1-fold change), and JTK-109 (a Thumb I NNI) is actually more potent against GT3a (IC50 35.4 nM) than GT1b (107.6 nM) [1].

Genotype selectivity
Head-to-head
GT1b IC50 157.5 nM; GT3a IC50 2,605 nM (17-fold loss) vs nesbuvir 1-fold, JTK-109 0.3-fold
Defines genotype 1-selective Palm I probe context
Recombinant NS5B RdRp biochemical assay
NS5B polymerase Genotype selectivity IC50

Palm I Binding Site Specificity

Setrobuvir binds specifically to Palm I region of NS5B, near residue Tyr448 [1]. This binding site is distinct from Palm II (targeted by nesbuvir and dasabuvir), Thumb I (targeted by BI207127), and Thumb II (targeted by VX-222 and filibuvir) [2]. Resistance mutations selected by setrobuvir (M414T, G554D, D559G) are unique to Palm I inhibitors, and in vitro studies confirm that setrobuvir-resistant replicons remain fully susceptible to nucleoside inhibitors and NNIs targeting other sites [3].

Binding site specificity
Class-level inference
Palm I site near Tyr448; resistance mutations M414T, G554D, D559G are Palm I-unique
Supports allosteric-site mapping studies
Structural modeling and in vitro selection; confirm in target system
NS5B allosteric site Palm I Resistance mutations

Rash Safety Comparison

In the Phase IIb clinical trial, rash was reported as an adverse event. Among patients receiving setrobuvir plus pegylated interferon/ribavirin (P/R), 98% of rashes were mild or moderate (Grade 1 or 2), compared to 93% in the control group receiving P/R alone [1]. This indicates that setrobuvir addition did not meaningfully increase the severity of dermatologic adverse events relative to standard of care.

Rash tolerability endpoint
Head-to-head
98% Grade 1–2 rash (setrobuvir + P/R) vs 93% (P/R alone); 5 pp difference
Reported tolerability endpoint context
Phase IIb, 12-week combination; endpoint comparison only
Safety Adverse events Rash

Setrobuvir Application Scenarios


Genotype 1 Antiviral & Replicon Assays

Setrobuvir's potent activity in genotype 1b replicon assays (EC50 = 3 nM) and its 17-fold selectivity over genotype 3a in biochemical assays [1] [2] make it an ideal positive control for genotype 1-specific antiviral screening. Its well-characterized Palm I binding site enables mechanistic studies of allosteric polymerase inhibition in cell culture models. Researchers developing genotype 1b replicon assays can use setrobuvir as a reference inhibitor with extensive published potency data.

Combination Therapy and Resistance Barrier Studies

Setrobuvir's demonstrated lack of cross-resistance with nucleoside inhibitors (e.g., sofosbuvir) and NNIs of other sites [1] positions it as a key tool for evaluating additive or synergistic antiviral effects in vitro. The defined resistance mutations (M414, G554, D559) [2] enable construction of resistant replicons for studying escape mechanisms and for screening next-generation Palm I inhibitors. Its high barrier to resistance in clinical trials (<2% breakthrough rate) [3] further supports its use in long-term replicon studies.

In Vivo PK/PD Modeling

The well-characterized clinical pharmacodynamics of setrobuvir—a 2.9 log10 IU/mL reduction in HCV RNA after three days of 800 mg BID monotherapy [1]—provides a robust benchmark for validating pharmacokinetic/pharmacodynamic (PK/PD) models of HCV infection. This quantitative in vivo efficacy data can be used to calibrate viral kinetic models or to compare the potency of novel NS5B inhibitors in preclinical animal studies.

NS5B Allosteric Site Mapping

Setrobuvir's specific binding to the Palm I site near Tyr448 [1] makes it a valuable probe for structural biology and computational chemistry studies aimed at mapping NS5B allosteric pockets. Its distinct resistance profile compared to Palm II, Thumb I, and Thumb II inhibitors [2] allows researchers to use setrobuvir as a reference for defining binding site specificity in drug discovery campaigns targeting the HCV polymerase.

Application
Selection Property
Validation Focus
Genotype 1 antiviral replicon studies
Palm I NNI with reported GT1b replicon potency
Genotype-specific EC50 and pathway-response endpoints
Combination-therapy resistance research
Distinct cross-resistance profile vs nucleoside and other NNI sites
Resistance mutation panel and combination assay endpoint review
In vivo PK/PD model calibration
Reported short-term monotherapy viral-load endpoint
Exposure-response model validation against published PK/PD data
NS5B allosteric site mapping
Palm I binding near Tyr448 with defined resistance mutations
Structural and computational binding-site characterization
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